![molecular formula C18H13Cl2N5O4S B5743010 [1-(2,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-(2-nitrophenyl)methylideneamino]carbamimidothioate](/img/structure/B5743010.png)
[1-(2,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-(2-nitrophenyl)methylideneamino]carbamimidothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(2-nitrophenyl)methylideneamino]carbamimidothioate: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a dioxopyrrolidinyl moiety, and a nitrophenylmethylideneamino carbamimidothioate group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(2-nitrophenyl)methylideneamino]carbamimidothioate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, which is then functionalized with various substituents. Common reagents used in these reactions include dichlorobenzene, pyrrolidine, and nitrobenzaldehyde. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs. Advanced purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
[1-(2,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(2-nitrophenyl)methylideneamino]carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways, making it a candidate for drug development.
Medicine
In medicine, [1-(2,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(2-nitrophenyl)methylideneamino]carbamimidothioate is being investigated for its potential therapeutic effects. It is being explored as a treatment for conditions such as cancer and inflammatory diseases.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers.
作用機序
The mechanism of action of [1-(2,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(2-nitrophenyl)methylideneamino]carbamimidothioate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to reduced tumor growth.
類似化合物との比較
Similar Compounds
- [1-(2,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(2-nitrophenyl)methylideneamino]carbamimidothioate
- [1-(2,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(3-nitrophenyl)methylideneamino]carbamimidothioate
- [1-(2,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(2-nitrophenyl)ethylideneamino]carbamimidothioate
Uniqueness
The uniqueness of [1-(2,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(2-nitrophenyl)methylideneamino]carbamimidothioate lies in its specific substitution pattern and the presence of both dichlorophenyl and nitrophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
[1-(2,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-(2-nitrophenyl)methylideneamino]carbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N5O4S/c19-11-5-6-12(20)14(7-11)24-16(26)8-15(17(24)27)30-18(21)23-22-9-10-3-1-2-4-13(10)25(28)29/h1-7,9,15H,8H2,(H2,21,23)/b22-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHLCPAPEVZMAF-LSFURLLWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=C(C=CC(=C2)Cl)Cl)SC(=NN=CC3=CC=CC=C3[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(=O)N(C1=O)C2=C(C=CC(=C2)Cl)Cl)S/C(=N/N=C/C3=CC=CC=C3[N+](=O)[O-])/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
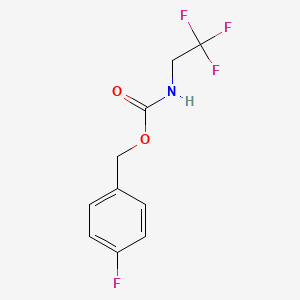

![N'-[(E)-(5-chloro-2-methoxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5742960.png)
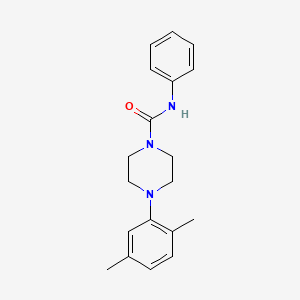
![6-bromo-3-chloro-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5742971.png)
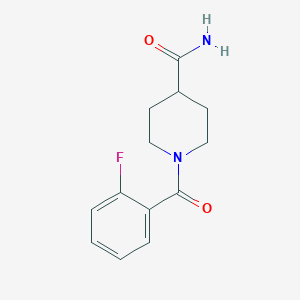
![ethyl 4-[(4-methylsulfanylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B5742986.png)
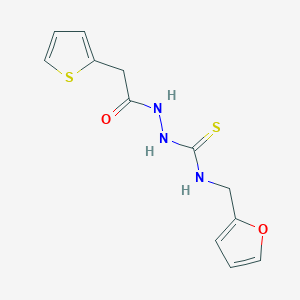
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B5742996.png)
![N-{3-[(2-propylpentanoyl)amino]phenyl}-2-furamide](/img/structure/B5743002.png)
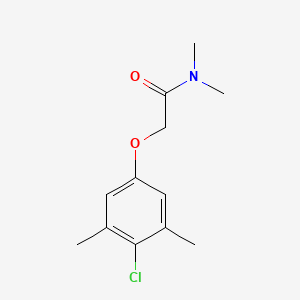
![3-amino-2-[(3-methoxyphenoxy)methyl]-4(3H)-quinazolinone](/img/structure/B5743017.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-cyclohexylpropanamide](/img/structure/B5743022.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-5-nitropyridine](/img/structure/B5743036.png)
